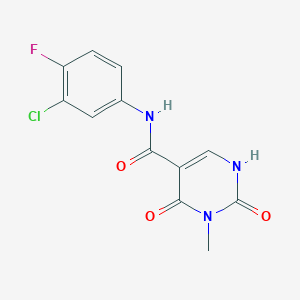

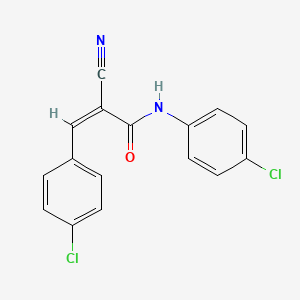

N-(3-chloro-4-fluorophényl)-3-méthyl-2,4-dioxo-1,2,3,4-tétrahydropyrimidine-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

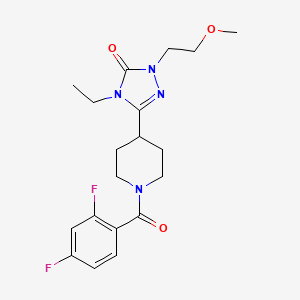

N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C12H9ClFN3O3 and its molecular weight is 297.67. The purity is usually 95%.

BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- DW-8, un dérivé de ce composé, présente des effets antiprolifératifs puissants dans les cellules cancéreuses du côlon. Il cible sélectivement les lignées cellulaires du cancer colorectal (HCT116, HT29 et SW620) avec des valeurs de CI50 allant de 5,80 µM à 8,50 µM. Il est important de noter que DW-8 induit une apoptose intrinsèque en activant la caspase-9 et les caspases-3/7, conduisant à la mort cellulaire. De plus, il provoque un arrêt du cycle cellulaire en phase G2 et augmente les niveaux d'espèces réactives de l'oxygène (ROS) .

- Les chercheurs ont utilisé la spectroscopie infrarouge pour étudier ce composé. Le spectre IR a été enregistré à l'aide d'un spectrophotomètre Shimadzu FT-IR Prestige-21 dans des pastilles de KBr, fournissant des informations précieuses sur ses modes vibrationnels .

- Le composé VU0418506 est un PAM du mGlu4 caractérisé précliniquement. Il a été développé à partir d'un échafaudage commun de type picolinamide, et son nouveau groupe céphalique de type pyrazolo[4,3-b]pyridine présente une activité prometteuse .

- Les chercheurs ont exploité le motif 3-chloro-4-fluorophényl pour identifier des inhibiteurs de la tyrosinase. De nouveaux composés de type benzamide basés sur ce motif ont obtenu des valeurs de CI50 significatives en tant qu'inhibiteurs de la tyrosinase .

Efficacité Anticancéreuse

Applications de la Spectroscopie Infrarouge

Modulateurs Allostériques Positifs (PAM) du mGlu4

Inhibiteurs de la Tyrosinase

Mécanisme D'action

Target of Action

The primary target of N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .

Mode of Action

N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme , thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors .

Biochemical Pathways

The compound’s interaction with EGFR disrupts multiple signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis . By inhibiting EGFR, the compound can effectively halt these processes and prevent uncontrolled cell growth and mitosis, which lead to cancer .

Pharmacokinetics

For instance, gefitinib, a similar EGFR tyrosine kinase inhibitor, undergoes metabolism at the N-propoxymorpholino-group, demethylation of the methoxy-substituent on the quinazoline, and oxidative defluorination of the halogenated phenyl group .

Result of Action

The molecular and cellular effects of N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide’s action primarily involve the inhibition of cell growth and mitosis, leading to the prevention of cancer development . By inhibiting the EGFR tyrosine kinase, the compound disrupts the biochemical pathways that stimulate cell growth and division .

Action Environment

The efficacy and stability of N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can be influenced by various environmental factors. For instance, the presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond . .

Analyse Biochimique

Temporal Effects in Laboratory Settings

The temporal effects of N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in laboratory settings are not well documented. It is known that the compound has suitable in vivo pharmacokinetic properties in three preclinical safety species .

Dosage Effects in Animal Models

The effects of N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide at different dosages in animal models are not well documented. The efficacy of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4) in preclinical rodent models of Parkinson’s disease has been established by a number of groups .

Propriétés

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN3O3/c1-17-11(19)7(5-15-12(17)20)10(18)16-6-2-3-9(14)8(13)4-6/h2-5H,1H3,(H,15,20)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCFNELDGPVYKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CNC1=O)C(=O)NC2=CC(=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2531825.png)

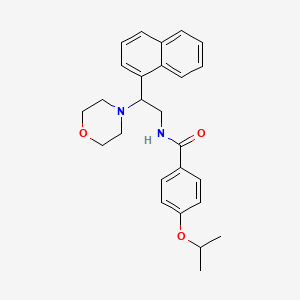

![8-(4-fluorophenyl)-N-(4-methylbenzyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2531827.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)ethanesulfonamide](/img/structure/B2531834.png)

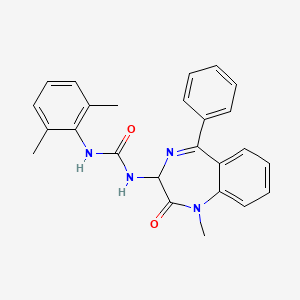

![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)

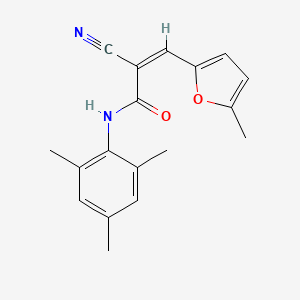

![(2E)-3-(4-tert-butylphenyl)-2-cyano-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}prop-2-enamide](/img/structure/B2531846.png)